molecular formula C16H13ClN2O B113151 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-33-1

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B113151
M. Wt: 284.74 g/mol
InChI Key: CXDWTKQYRNUCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A catalyst-free, one-pot, room temperature reaction between Morita-Baylis-Hillman (BMH) acetates of nitroalkenes and 2-aminopyridines has been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related heterocyclic compounds, such as imidazo[1,2-a]pyridines, emphasizes the importance of synthetic strategies to access diverse functionalized derivatives. These methodologies often involve metal-catalyzed reactions, utilizing palladium or copper, for the formation of C-N bonds, showcasing the versatility of these heterocycles as scaffolds in organic synthesis (Kantam et al., 2013).

Biological and Medicinal Applications

The structural motif of imidazo[1,2-a]pyridine is recognized for its biological significance. These compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of imidazo[1,2-a]pyridine derivatives, for example, has identified potential inhibitors against multi-drug resistant bacterial infections, underscoring the therapeutic potential of these heterocycles in addressing antibiotic resistance (Sanapalli et al., 2022).

Catalysis and Material Science

In catalysis, the imidazo[1,2-a]pyridine framework, by extension, could be relevant for the development of novel catalytic systems, especially in the context of C-N bond-forming reactions. These heterocycles have been utilized as ligands in metal-catalyzed transformations, indicating their utility in designing more efficient and recyclable catalysts (Kantam et al., 2013).

Environmental Applications

Certain imidazo[1,2-a]pyridine derivatives have been investigated for their role in environmental science, particularly in the detoxification and remediation of pollutants. The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes has been reviewed, suggesting a potential area where similar compounds could be explored (Husain & Husain, 2007).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could also include the development of new drugs and promising drug candidates .

properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWTKQYRNUCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.